![molecular formula C16H22O2 B14207606 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol CAS No. 832100-02-4](/img/structure/B14207606.png)
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-(2-phenylethyl)bicyclo[310]hexan-1-ol is a bicyclic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
科学的研究の応用
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylethyl group can engage in π-π interactions. These interactions can influence various biological pathways and molecular targets, making it a versatile compound for research.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl): Similar bicyclic structure with different substituents.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system.
Uniqueness
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol is unique due to its combination of an ethoxy group, a phenylethyl group, and a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
832100-02-4 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC名 |
2-ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol |
InChI |
InChI=1S/C16H22O2/c1-2-18-15-13(10-14-11-16(14,15)17)9-8-12-6-4-3-5-7-12/h3-7,13-15,17H,2,8-11H2,1H3 |
InChIキー |
DPEBFPDPAZYPSB-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(CC2C1(C2)O)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
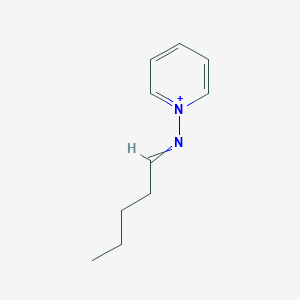
![N-[(3S)-2,6-dioxooxan-3-yl]benzamide](/img/structure/B14207535.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

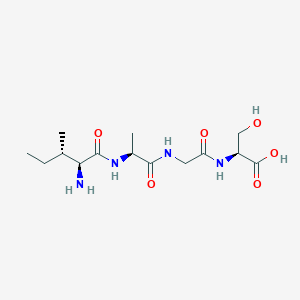
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one](/img/structure/B14207566.png)
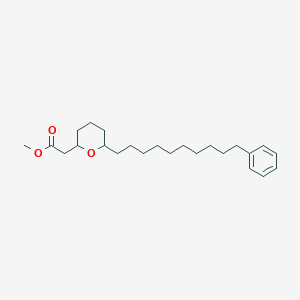
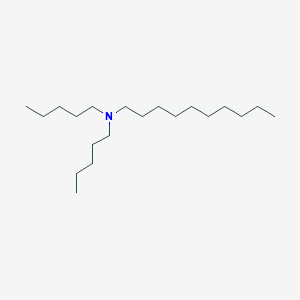
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
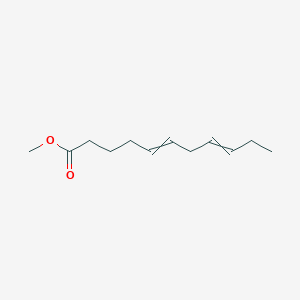

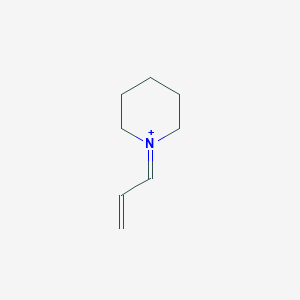
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
